molecular formula C7H4ClN3O2 B1593261 4-Chloro-6-nitro-1H-indole CAS No. 245524-94-1

4-Chloro-6-nitro-1H-indole

Cat. No. B1593261
CAS RN: 245524-94-1
M. Wt: 197.58 g/mol
InChI Key: WRTHJQZWPMDVEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, are synthesized using various methods. One common method involves the Fischer indole synthesis, which uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanol . Another method involves the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates from p-tolylphosphonic acid .


Molecular Structure Analysis

Indole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology and has various biologically vital properties . The structure of this compound includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .


Chemical Reactions Analysis

Indole tends to act as a nucleophile, and there are numerous examples of nucleophilic substitutions as well as nucleophilic additions to the indole ring system . For example, the addition of Grignard reagents to indoles was documented, and the placement of electron-withdrawing groups on the benzene ring of indole results in nucleophilic addition or substitution at various positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 362.6±15.0 °C at 760 mmHg, and a molar refractivity of 45.1±0.3 cm3 .

Scientific Research Applications

  • Synthesis and Functionalization of Indoles : The substituted indole nucleus is a crucial component of many biologically active compounds, both natural and synthetic. Over the past century, the synthesis and functionalization of indoles have been extensively researched. In recent decades, palladium-catalyzed reactions have become significant in organic chemistry, including in the synthesis of indoles, due to their tolerance of a wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).

  • Genotoxic Effects of Nitrosated Chloroindoles : An in vitro study investigated the potential genotoxic effects of nitrosated chloroindoles, including 4-chloro-6-methoxyindole, a compound related to 4-Chloro-6-nitro-1H-indole. The study found these compounds to be highly mutagenic to Salmonella typhimurium TA100 and potent inducers of Sister Chromatid Exchanges, indicating their mutagenic and potential tumor-promoting capacity (Tiedink et al., 1991).

  • Catalysis in Aqueous Media : A study on the 1,4-conjugate addition of indoles to nitroalkenes, including derivatives of this compound, in aqueous media using indium tribromide as a catalyst demonstrates the potential for efficient and environmentally friendly synthetic methods in organic chemistry (Bandini et al., 2002).

  • Structure and Biological Activity of Indole Compounds : The indole nucleus is integral to many natural and synthetic molecules with significant biological activities, such as anti-tumor and anti-inflammatory properties. A study focused on the synthesis and characterization of a compound related to this compound, demonstrating its potential for diverse biological applications (Geetha et al., 2019).

  • Applications in Biocatalysis : The use of baker’s yeast as a biocatalyst for the 1,4-conjugate addition of indoles to nitroolefins in aqueous media, including compounds similar to this compound, has been demonstrated. This approach highlights the potential for more sustainable and cost-effective methods in the synthesis of indole derivatives (Mane et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-chloro-6-nitro-1h-indole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Others have shown anti-inflammatory and analgesic activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects . For example, some indole derivatives have been reported to inhibit viral replication, while others have shown anti-inflammatory and analgesic activities .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Safety and Hazards

4-Chloro-6-nitro-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is suspected of causing genetic defects. It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, which could be a promising direction for future research .

properties

IUPAC Name

4-chloro-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUXYHRYTRBKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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